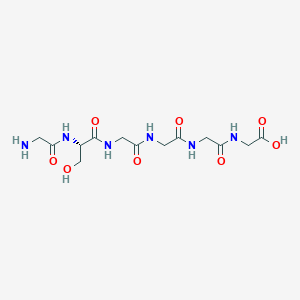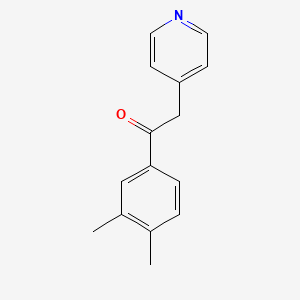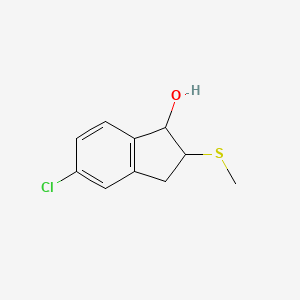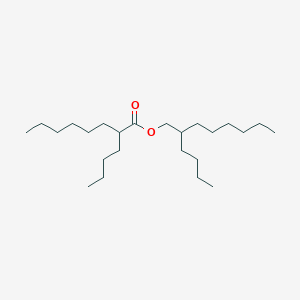
Cyclopropane, 1,2-dibutyl-1,2-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1,2-dibutyl-1,2-diethyl- is a cycloalkane compound characterized by a three-membered ring structure with two butyl and two ethyl groups attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,2-dibutyl-1,2-diethyl- can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For instance, the reaction of 1,2-dibromoethane with diethyl malonate in the presence of a strong base such as sodium hydroxide can yield cyclopropane derivatives . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Cyclopropane, 1,2-dibutyl-1,2-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated hydrocarbons.
Substitution: Halogenation reactions with halogens like chlorine or bromine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
科学的研究の応用
Cyclopropane, 1,2-dibutyl-1,2-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of cyclopropane, 1,2-dibutyl-1,2-diethyl- involves its interaction with molecular targets and pathways. The strained ring structure of cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Cyclopropane, 1,2-dibutyl-1,2-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropane derivatives. The presence of both butyl and ethyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
403497-40-5 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC名 |
1,2-dibutyl-1,2-diethylcyclopropane |
InChI |
InChI=1S/C15H30/c1-5-9-11-14(7-3)13-15(14,8-4)12-10-6-2/h5-13H2,1-4H3 |
InChIキー |
NQRZIOSCMNFFBG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC1(CC)CCCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)


![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)


![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)

